molecular formula C15H19ClF3NO2 B15399022 4-[3-(Trifluoromethyl)phenyl]-4-piperidinecarboxylic acid ethyl ester hydrochloride CAS No. 80138-96-1

4-[3-(Trifluoromethyl)phenyl]-4-piperidinecarboxylic acid ethyl ester hydrochloride

Cat. No.: B15399022
CAS No.: 80138-96-1
M. Wt: 337.76 g/mol
InChI Key: QWPZTQCCONTMPI-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 3-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring, with an ethyl ester group at the carboxylic acid position and a hydrochloride salt (Figure 1). Its molecular formula is C15H17F3NO2·HCl, with a calculated molecular weight of 335.5 g/mol. The trifluoromethyl group confers enhanced lipophilicity and electron-withdrawing properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

80138-96-1

Molecular Formula

C15H19ClF3NO2

Molecular Weight

337.76 g/mol

IUPAC Name

ethyl 4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H18F3NO2.ClH/c1-2-21-13(20)14(6-8-19-9-7-14)11-4-3-5-12(10-11)15(16,17)18;/h3-5,10,19H,2,6-9H2,1H3;1H

InChI Key

QWPZTQCCONTMPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

Biological Activity

The compound 4-[3-(Trifluoromethyl)phenyl]-4-piperidinecarboxylic acid ethyl ester hydrochloride (CAS No. 80138-96-1) is a piperidine derivative known for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H19ClF3NO2
  • Molecular Weight: 337.765 g/mol
  • LogP: 4.0205
  • PSA (Polar Surface Area): 38.33 Ų

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical factors in drug design and efficacy.

Pharmacological Effects

  • Analgesic Activity : Research indicates that analogues of this compound demonstrate significant analgesic effects in various pain models. Studies have shown that these compounds can provide relief comparable to established analgesics, with varying durations of action .
  • Antiviral Activity : Preliminary findings suggest that derivatives of this compound may exhibit antiviral properties, particularly against influenza viruses. In vitro studies have demonstrated its ability to reduce viral loads significantly in infected cell lines .
  • Anticancer Potential : Some studies have explored the anticancer properties of related compounds, indicating potential efficacy against specific cancer cell lines, such as MCF-7 and MDA-MB-231. The selectivity index and growth inhibition rates suggest that these compounds could be promising candidates for further development in cancer therapy .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its potency.
  • The piperidine structure may facilitate binding to specific receptors or enzymes involved in pain modulation and viral replication.

Case Study 1: Analgesic Efficacy

A study conducted on mice evaluated the analgesic potential of various analogues of the compound. Results indicated that the compounds exhibited a dose-dependent analgesic effect, with some analogues showing a rapid onset and prolonged duration of action compared to traditional analgesics like morphine .

Case Study 2: Antiviral Effects

In a controlled experiment involving influenza-infected mice, a derivative of the compound was administered orally. The results showed a significant reduction in viral load in lung tissues compared to untreated controls, suggesting a direct effect on viral replication mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief in mouse models
AntiviralReduced viral load in influenza-infected mice
AnticancerGrowth inhibition in MCF-7 and MDA-MB-231

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in the substituent at the 4-position of the piperidine ring. Below is a comparative analysis:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Trifluoromethyl)phenyl C15H17F3NO2·HCl 335.5 High lipophilicity, metabolic stability
Normeperidine HCl (24465-45-0) Phenyl C14H18ClNO2 283.75 Moderate lipophilicity, opioid activity
Ethyl 4-(4-Chlorophenyl)piperidine-4-carboxylate (46850-22-0) 4-Chlorophenyl C14H17ClNO2 282.75 Increased polarity, halogen-mediated stability
4-(2-Fluorophenyl) analog (80142-03-6) 2-Fluorophenyl C14H17FNO2·HCl ~297.8 Electronegative substituent, reduced bulk
Furethidine Hydrochloride (1177501-27-7) Tetrahydrofurfuryloxyethyl C21H32ClNO4 397.94 Extended side chain, prolonged duration

Structural Insights :

  • Trifluoromethyl (CF3): The CF3 group in the target compound increases steric bulk and lipophilicity compared to phenyl (Normeperidine) or halogenated analogs (Cl, F). This enhances membrane permeability and resistance to oxidative metabolism .
  • Chlorophenyl vs. Fluorophenyl : Chlorine (Cl) offers greater van der Waals interactions, while fluorine (F) provides stronger electronegativity, affecting receptor binding kinetics .

Pharmacological Activity

Piperidinecarboxylate esters often target opioid receptors. Key findings:

  • Normeperidine HCl: A meperidine analog with µ-opioid receptor agonism, used for moderate pain relief. The phenyl group facilitates π-π stacking with aromatic residues in the receptor .
  • CYM51010 (ML-335) : A structurally complex analog with a 2-phenylethyl group, showing mixed opioid and sigma receptor activity. This highlights how side-chain modifications diversify pharmacological profiles .

Metabolic and Toxicological Considerations

  • However, trifluoromethylated compounds may accumulate in fatty tissues .
  • Chlorophenyl Analogs: Chlorine increases metabolic stability but may form reactive intermediates (e.g., chlorinated quinones) .

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